Antifungal agent 125

Succinate Dehydrogenase Inhibitor (SDHI) Enzymatic Assay Agricultural Fungicide

Antifungal agent 125 (compound 4H) is a synthetic furazanoazepine with potent succinate dehydrogenase (SDH) inhibition (IC50 3.59 μg/mL) and validated in vivo fungicidal activity against Alternaria alternata—outperforming boscalid and osthole in comparative models. Its unique scaffold enables resistance-bypass studies (hydrogen bond with Leu305) and serves as a quantitative benchmark for SAR/3D-QSAR programs. Procure as a reference standard for agricultural fungicide lead optimization.

Molecular Formula C13H10BrNO4S
Molecular Weight 356.19 g/mol
Cat. No. B15558858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 125
Molecular FormulaC13H10BrNO4S
Molecular Weight356.19 g/mol
Structural Identifiers
InChIInChI=1S/C13H10BrNO4S/c14-9-6-20-5-8(9)13(17)19-10-1-3-15-12(16)7-2-4-18-11(7)10/h2,4-6,10H,1,3H2,(H,15,16)
InChIKeyWBJWFWUHWDVAHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antifungal agent 125 (Compound 4H) - CAS 3062972-37-3 - A Novel Succinate Dehydrogenase Inhibitor for Agricultural Fungicide Research


Antifungal agent 125, also designated as compound 4H, is a synthetic small molecule belonging to the furazanoazepine class. It has the molecular formula C13H10BrNO4S and a molar mass of 356.19 g/mol. Its primary mechanism of action is the potent inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal mitochondrial respiratory chain [1]. This compound is primarily characterized in the literature for its fungicidal activity against the phytopathogenic fungus Alternaria alternata [2].

The Risk of Using Alternative SDH Inhibitors or Natural Product Controls in Place of Antifungal agent 125


Direct substitution of Antifungal agent 125 with a commercial SDHI like boscalid or a natural product standard like osthole is not supported by quantitative performance data. These comparators exhibit significantly lower inhibitory potency against the target enzyme (SDH) and reduced fungicidal efficacy in both in vitro and in vivo models against key pathogens like Alternaria alternata [1]. The unique furazanoazepine scaffold of Antifungal agent 125 facilitates specific interactions at the SDH active site, as evidenced by molecular docking studies [1], which are not replicated by the simpler chemical structures of boscalid or osthole, making generic substitution a scientifically unsound approach.

Quantitative Evidence of Superiority: Antifungal agent 125 vs. Boscalid and Osthole


Superior SDH Enzymatic Inhibition: Antifungal agent 125 vs. Commercial SDHI Boscalid

In a direct head-to-head SDH enzymatic activity assay, Antifungal agent 125 (compound 4H) demonstrated superior inhibition compared to the commercial SDHI boscalid [1].

Succinate Dehydrogenase Inhibitor (SDHI) Enzymatic Assay Agricultural Fungicide

Enhanced In Vitro Antifungal Efficacy: Antifungal agent 125 vs. Positive Control Osthole

In in vitro assays against the agriculturally relevant pathogen Alternaria alternata, Antifungal agent 125 (compound 4H) exhibited significantly greater fungicidal activity than the positive control osthole, a natural coumarin derivative [1].

Antifungal Activity Alternaria alternata Phytopathogen

Validated In Vivo Efficacy: Antifungal agent 125 vs. Osthole in a Plant Model

The superior in vitro activity of Antifungal agent 125 (compound 4H) against Alternaria alternata was corroborated by in vivo studies, where it demonstrated 'excellent' performance that was 'obviously better than the positive control osthole' [1].

In Vivo Antifungal Activity Alternaria alternata Agricultural Fungicide Development

Structurally Distinct Scaffold: Furazanoazepine Core vs. Commercial SDHIs

Antifungal agent 125 is built upon a novel furazanoazepine scaffold [1], which is chemically distinct from the pyridine-carboxamide scaffold of commercial SDHIs like boscalid . This structural divergence offers a potential advantage in overcoming existing resistance mechanisms that have developed against conventional SDHIs.

Furazanoazepine Succinate Dehydrogenase Inhibitor Chemical Scaffold

Key Research and Industrial Application Scenarios for Antifungal agent 125 Based on Evidence


Development of Novel Agricultural Fungicides Targeting Alternaria alternata

Antifungal agent 125 is an ideal starting point or positive control for agricultural fungicide discovery programs focused on Alternaria alternata, a pathogen responsible for early blight in potatoes, leaf spot in many vegetables, and various post-harvest rots. Its validated in vivo efficacy against this pathogen [1] directly supports its use in greenhouse or field trials to assess disease control, compare performance to commercial standards, and guide lead optimization efforts.

Studying Mechanisms of Resistance to Succinate Dehydrogenase Inhibitors (SDHIs)

The novel furazanoazepine scaffold of Antifungal agent 125 distinguishes it from conventional SDHIs like boscalid [1]. This makes it a valuable tool for researchers investigating the evolution and mechanisms of SDHI resistance in phytopathogenic fungi. Procurement of this compound enables critical studies to determine if its unique binding mode (e.g., hydrogen bond with Leu305 residue [1]) allows it to retain activity against field isolates that have developed resistance to commercial SDHIs, informing resistance management strategies.

Structure-Activity Relationship (SAR) Studies and 3D-QSAR Model Validation

As part of a published series of 37 furazanoazepines derivatives, Antifungal agent 125 (compound 4H) is a cornerstone for SAR and 3D-QSAR studies [1]. Its well-characterized inhibitory and fungicidal data provide a quantitative benchmark for academic and industrial chemists seeking to design, synthesize, and evaluate new analogs. Using Antifungal agent 125 as a reference standard ensures that new modifications are compared against a potent and validated lead compound, facilitating rational drug design and the optimization of key properties like potency and bioavailability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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